1-Bromo-2-(2-isocyanatopropyl)benzene
Overview
Description
1-Bromo-2-(2-isocyanatopropyl)benzene is an organic compound with the molecular formula C10H10BrNO. It is a derivative of bromobenzene, where the bromine atom is substituted at the first position of the benzene ring, and a 2-isocyanatopropyl group is attached at the second position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-(2-isocyanatopropyl)benzene typically involves the following steps:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to produce bromobenzene.
Alkylation: Bromobenzene undergoes alkylation with 2-isocyanatopropane under controlled conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(2-isocyanatopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation and Reduction: The isocyanate group can undergo oxidation to form corresponding urea derivatives or reduction to form amines.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(2-isocyanatopropyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.
Biology: It is used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-isocyanatopropyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and isocyanate group are key functional groups that participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
1-Bromo-2-(2-isocyanatopropyl)benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler structure with only a bromine atom attached to the benzene ring.
2-Isocyanatopropylbenzene: Lacks the bromine atom but has the isocyanate group attached to the benzene ring.
1-Bromo-2-isopropoxybenzene: Similar structure but with an isopropoxy group instead of an isocyanate group.
The uniqueness of this compound lies in the presence of both the bromine atom and the isocyanate group, making it a versatile intermediate for various chemical syntheses.
Properties
IUPAC Name |
1-bromo-2-(2-isocyanatopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-8(12-7-13)6-9-4-2-3-5-10(9)11/h2-5,8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSKKEZRIWMXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273739 | |
Record name | Benzene, 1-bromo-2-(2-isocyanatopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-25-8 | |
Record name | Benzene, 1-bromo-2-(2-isocyanatopropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-2-(2-isocyanatopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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